molecular formula C12H11NO2S B1585973 Methyl 3-amino-4-phenylthiophene-2-carboxylate CAS No. 82437-64-7

Methyl 3-amino-4-phenylthiophene-2-carboxylate

Cat. No.: B1585973
CAS No.: 82437-64-7
M. Wt: 233.29 g/mol
InChI Key: UKWKMKNACSKDCN-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-phenylthiophene-2-carboxylate: is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol. This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its phenyl group, which is a benzene ring attached to the thiophene ring. The presence of an amino group and a carboxylate ester group makes it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene derivatives and phenyl compounds.

  • Reaction Steps: The process involves multiple steps, including the formation of the thiophene ring, introduction of the phenyl group, and subsequent functionalization to introduce the amino and carboxylate ester groups.

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure consistent quality and efficiency.

  • Purification: Purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions at different positions on the thiophene ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction reactions.

  • Substitution Reagents: Various electrophiles and nucleophiles are used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as sulfoxides and sulfones.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents on the thiophene ring.

Scientific Research Applications

Chemistry: Methyl 3-amino-4-phenylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of thiophene derivatives on various biological systems. Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases and conditions. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-amino-4-phenylthiophene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

  • Methyl 3-amino-2-phenylthiophene-4-carboxylate: Similar structure but with different positions of the amino and carboxylate groups.

Uniqueness: Methyl 3-amino-4-phenylthiophene-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-amino-4-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)11-10(13)9(7-16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWKMKNACSKDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374906
Record name methyl 3-amino-4-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82437-64-7
Record name methyl 3-amino-4-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4-phenylthiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Methoxy-2-phenylacrylonitrile (17.9 g, 112.5 mmol) was dissolved in NaOMe (5 M in MeOH, 31.5 ml, 157.5 mmol), and then methyl thioglycolate (16 ml, 180.0 mmol) was added thereto. The mixture was heated with stirring at 65° C. for 24 hr. After the completion of the reaction was confirmed by thin layer chromatography (TLC), the reaction mixture was cooled to room temperature and filtered through Celite. The filtrate was washed with distilled water and extracted with dichloromethane. The organic layer was dried over anhydrous MgSO4 and filtered. The filtrate was distilled under reduced pressure, and the concentrate was purified by silica gel column chromatography (EtOAc:Hex=1:5) to give 5.1 g (21.9 mmol, 26% yield in three steps) of the title compound.
Name
3-Methoxy-2-phenylacrylonitrile
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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